5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, and a dipyrido-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps, starting with the preparation of the core dipyrido-pyrimidinone structure. This is followed by the introduction of the hexyl and imino groups, and finally, the attachment of the chlorophenylsulfonyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with molecular targets within a system. This could include binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzophenone: A simpler compound with a chlorophenyl group, used as an intermediate in organic synthesis.
Sulfonylureas: A class of compounds with a sulfonyl group, used as herbicides and in medicine.
Dipyrido-pyrimidinones: Compounds with a similar core structure, used in various chemical and biological applications.
Uniqueness
What sets 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one apart is its combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions and reactions that may not be possible with simpler or less functionalized compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c1-3-4-5-6-13-28-21(26)20(33(31,32)18-11-9-17(25)10-12-18)15-19-23(28)27-22-16(2)8-7-14-29(22)24(19)30/h7-12,14-15,26H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLWVNKFPRNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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